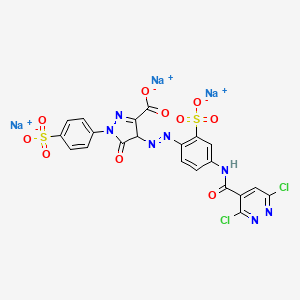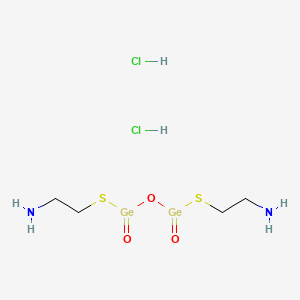
Ethanamine, 2,2'-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride is a complex organic compound characterized by the presence of germanium and sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride typically involves the reaction of ethanamine with a germanium-containing precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the germanium or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other germanium-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and its effects on disease pathways.
Industry: The compound is used in the development of advanced materials, including semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride involves its interaction with molecular targets within cells. The germanium and sulfur atoms in the compound can form bonds with specific proteins or enzymes, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Ethanamine, 2,2’-dithio-bis-: This compound is structurally similar but lacks the germanium atoms present in Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride.
Ethanamine, 2,2’-((1,3-dioxo-1,3-dioxanediyl)dithio)bis-: This compound contains oxygen atoms instead of germanium, resulting in different chemical properties.
Uniqueness
The presence of germanium atoms in Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride imparts unique chemical and biological properties, making it distinct from other similar compounds
Propiedades
Número CAS |
124187-04-8 |
|---|---|
Fórmula molecular |
C4H14Cl2Ge2N2O3S2 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2-[[2-aminoethylsulfanyl(oxo)germyl]oxy-oxogermyl]sulfanylethanamine;dihydrochloride |
InChI |
InChI=1S/C4H12Ge2N2O3S2.2ClH/c7-1-3-12-5(9)11-6(10)13-4-2-8;;/h1-4,7-8H2;2*1H |
Clave InChI |
HXCDOBOUPVHQBD-UHFFFAOYSA-N |
SMILES canónico |
C(CS[Ge](=O)O[Ge](=O)SCCN)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


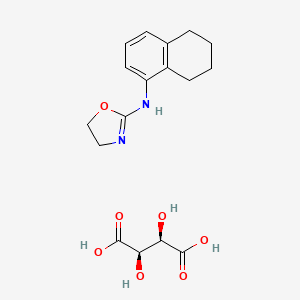
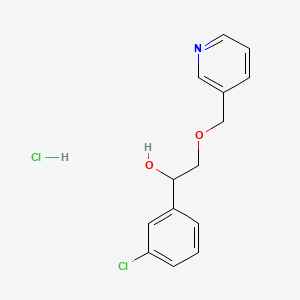

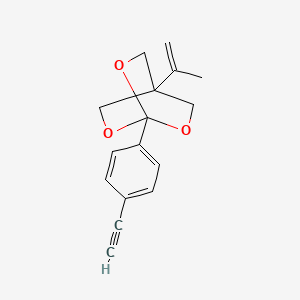
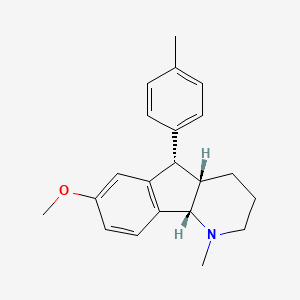

![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)
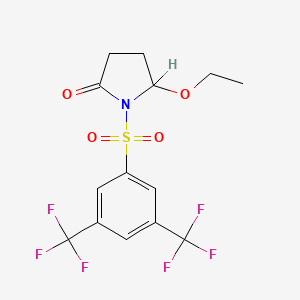

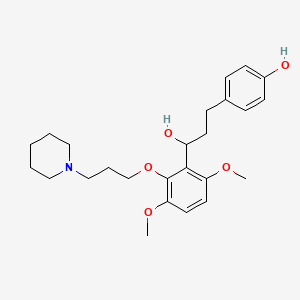
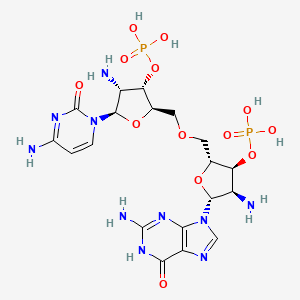
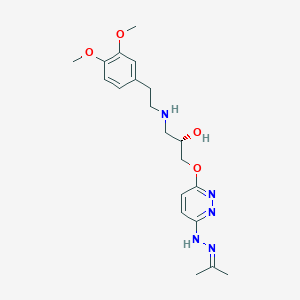
![5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione](/img/structure/B15187361.png)
